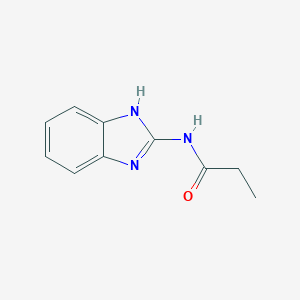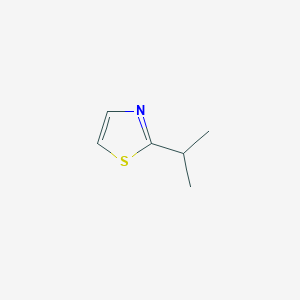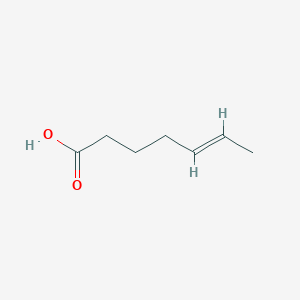
6-((p-(Dimethylamino)phenyl)azo)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((p-(Dimethylamino)phenyl)azo)-1H-indazole, commonly known as DAPI, is a fluorescent stain that is used for the detection of DNA in biological samples. It is a small molecule that binds specifically to the minor groove of double-stranded DNA and emits blue fluorescence upon binding. DAPI has found widespread use in biological research, particularly in the fields of cell biology and genetics.
Wirkmechanismus
DAPI binds specifically to the minor groove of double-stranded DNA through hydrogen bonding and van der Waals interactions. The binding of DAPI induces a conformational change in the DNA molecule, resulting in an increase in fluorescence intensity. DAPI is selective for DNA and does not bind to RNA or single-stranded DNA.
Biochemical and Physiological Effects:
DAPI has no known biochemical or physiological effects on cells or tissues. It is a non-toxic stain that does not interfere with cellular processes or alter gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DAPI as a DNA stain include its high specificity for DNA, its ease of use, and its compatibility with a wide range of sample types and imaging modalities. However, DAPI has some limitations, including its inability to distinguish between live and dead cells, its low sensitivity for detecting low levels of DNA, and its tendency to form aggregates at high concentrations.
Zukünftige Richtungen
For research on DAPI include the development of new derivatives with improved properties, such as increased sensitivity and specificity for DNA, and the application of DAPI in new areas of research, such as epigenetics and gene editing. Additionally, the use of DAPI in combination with other fluorescent dyes and imaging techniques may allow for more detailed and comprehensive analysis of DNA structure and function in cells and tissues.
Synthesemethoden
DAPI is synthesized through a series of chemical reactions starting with 4-nitroaniline. The nitro group is first reduced to an amino group, which is then diazotized and coupled to 1H-indazole to form the azo dye. The resulting compound is then methylated to produce DAPI.
Wissenschaftliche Forschungsanwendungen
DAPI is widely used in scientific research to stain DNA in cells and tissues. It is commonly used in fluorescence microscopy to visualize the nucleus of cells and to study the structure and function of chromosomes. DAPI is also used in flow cytometry to analyze the DNA content of cells and to identify cell cycle stages.
Eigenschaften
CAS-Nummer |
17309-87-4 |
|---|---|
Molekularformel |
C15H15N5 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15N5/c1-20(2)14-7-5-12(6-8-14)17-18-13-4-3-11-10-16-19-15(11)9-13/h3-10H,1-2H3,(H,16,19) |
InChI-Schlüssel |
HWJWAZYFLBYIMS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C=NN3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C=NN3 |
Synonyme |
4-(1H-Indazol-6-ylazo)-N,N-dimethylbenzen-1-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



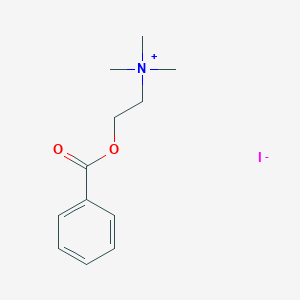
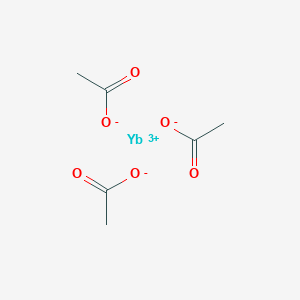

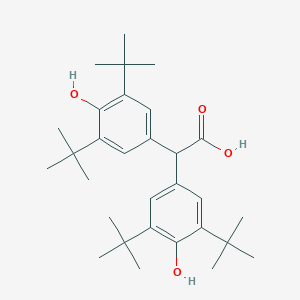
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
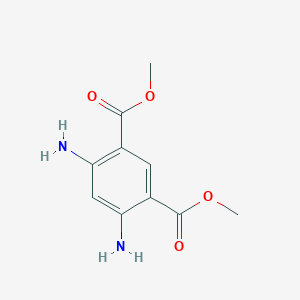
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)

